10-trans-Atorvastatin tert-Butyl Ester
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for 10-trans-Atorvastatin tert-Butyl Ester is tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate . This name reflects the compound’s stereochemical configuration, functional groups, and substituents.
Structural Representation
The molecular formula is C₃₇H₄₃FN₂O₅ , with a molecular weight of 614.75 g/mol . The structure includes:
- A pyrrole ring substituted with fluorophenyl, phenyl, and isopropyl groups.
- A heptanoic acid backbone with tert-butyl ester and hydroxyl groups at the 3S and 5R positions.
- A carbamoyl linkage to an aniline moiety.
SMILES Notation :
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Key Structural Features :
| Feature | Description |
|---|---|
| Pyrrole core | Substituted with 4-fluorophenyl, phenyl, and isopropyl groups |
| Heptanoate chain | Contains hydroxyl groups at C3 (S) and C5 (R) |
| tert-Butyl ester | Terminal ester group at C7 |
CAS Registry Numbers and Alternative Chemical Designations
CAS Registry Numbers
This compound is associated with multiple identifiers due to its stereoisomeric forms:
| CAS Number | Description | Source |
|---|---|---|
| 1217751-95-5 | This compound (specific to the 3S,5R configuration) | |
| 134395-00-9 | Atorvastatin tert-Butyl Ester (generic, non-specific stereochemistry) |
Alternative Chemical Designations
The compound is referenced under various synonyms and registry numbers:
- IUPAC Synonyms :
Stereochemical Configuration and Isomeric Relationships
Stereochemical Features
The compound exhibits three stereochemical elements:
Isomeric Relationships
This compound belongs to a family of stereoisomers with distinct pharmacological properties:
Diastereomeric Comparisons
- vs. Atorvastatin Acetonide tert-Butyl Ester : Differ in protective groups (acetonide vs. free hydroxyls) and spatial arrangement.
- vs. (3R,5R)-Atorvastatin tert-Butyl Ester : Enantiomeric at C3 and C5, leading to distinct biochemical interactions.
Stereochemical Analysis Table :
| Position | Configuration in 10-trans Isomer | Configuration in (3R,5R) Isomer |
|---|---|---|
| C3 | S | R |
| C5 | R | R |
| Pyrrole Substituents | trans | cis |
The trans configuration at the pyrrole ring minimizes steric hindrance, enhancing metabolic stability compared to cis isomers.
Properties
IUPAC Name |
tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKKGVOCBYRML-IHLOFXLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675641 | |
| Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217751-95-5 | |
| Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of tert-Butyl Isopropylidene Amine
The process begins with the hydrogenation of tert-butyl isopropylidene nitrile (TBIN) using sponge nickel catalyst in isopropyl alcohol (IPA) under 50 psi hydrogen pressure. This step produces tert-butyl isopropylidene amine, which is subsequently isolated via vacuum distillation and washed with toluene to remove residual nickel. The reaction typically achieves completion within 24 hours at ambient temperature, with ammonia solution (28%) serving as a pH stabilizer.
Condensation with Atorvastatin Diketone
The tert-butyl isopropylidene amine undergoes acid-catalyzed Paal-Knorr condensation with 4-fluoro-β-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide (atorvastatin diketone) in a 1:1 molar ratio. Pivalic acid (12.5 g per 85 g diketone) acts as the catalyst, while tetrahydrofuran (THF) and hexanes (137.5 mL each) serve as co-solvents. The reaction proceeds at 75°C for 96 hours under argon, yielding the acetonide ester intermediate. Post-reaction workup involves dilution with methyl tert-butyl ether (MTBE), sequential washes with dilute NaOH and HCl, and vacuum concentration to isolate the product.
Table 1: Reaction Conditions for Paal-Knorr Condensation
| Parameter | Value |
|---|---|
| Molar Ratio (Amine:Diketone) | 1:1 |
| Catalyst | Pivalic acid (0.15 eq) |
| Solvent System | THF:Hexanes (1:1 v/v) |
| Temperature | 75°C |
| Reaction Time | 96 hours |
| Yield | Not reported |
Optimized Stoichiometric Approach Using Stetter Compound
Reaction of Stetter Compound with Amino Side Chain
An alternative method involves reacting 4-(4-fluorophenyl)-2-isobutyryl-4-oxo-N-phenylbutyramide (Stetter compound) with [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]-acetic acid tert-butyl ester (amino side chain) in a 1:4 molar ratio. Cyclohexane or THF serves as the primary solvent, with pivalic acid (0.1–0.2 eq) enhancing reaction efficiency. The mixture is stirred at 60–70°C for 48–72 hours, followed by pH adjustment to 8.5–9.5 using liquid ammonia to precipitate the product.
Purification and Recovery
The crude product is filtered and washed with a 11:5 (v/v) isopropyl alcohol-water mixture to remove unreacted starting materials. Recovery of the amino side chain exceeds 90% through distillation, making this method industrially viable. Subsequent saponification with aqueous NaOH and reacidification with HCl yields the diol acid, which is cyclized to atorvastatin lactone under anhydrous conditions.
Table 2: Comparative Analysis of Synthesis Methods
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection at 244 nm is employed to assess purity, using a C18 column and acetonitrile-water (75:25 v/v) mobile phase. The 10-trans isomer elutes at 8.2 minutes, distinct from the cis-isomer (7.9 minutes), enabling quantification of stereochemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) confirms the acetonide structure: δ 1.40 (s, 9H, tert-butyl), 1.48 (s, 6H, dioxane CH3), 4.25 (m, 1H, dioxane H-4), and 7.20–7.45 (m, 15H, aromatic protons). Trans-configuration is verified by coupling constants (J = 10.2 Hz) between H-4 and H-6 of the dioxane ring.
Industrial-Scale Process Optimization
Solvent Selection and Recycling
n-Heptane and toluene mixtures reduce byproduct formation during acetonide ester synthesis compared to pure THF, facilitating easier isolation. Distillation recovers 85–90% of MTBE and hexanes, lowering production costs.
Temperature Control Strategies
Maintaining the reaction at 75±2°C prevents epimerization of the trans-isomer. Jacketed reactors with automated cooling systems ensure consistent thermal profiles during large-scale batches.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 10-trans-Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Applications
Intermediate in Synthesis:
10-trans-Atorvastatin tert-Butyl Ester is primarily utilized as an intermediate in the synthesis of atorvastatin and related compounds. Its specific structure enhances the bioavailability and stability of atorvastatin, making it a valuable precursor in pharmaceutical manufacturing .
Chemical Properties:
The compound's unique ester functional group allows for various chemical transformations, which are essential for developing new derivatives with improved therapeutic profiles. Recent studies have demonstrated its role in synthesizing atorvastatin lactone and other derivatives that exhibit enhanced pharmacological activity .
Biological Applications
Cholesterol Metabolism Studies:
Research on this compound has focused on its effects on cellular pathways related to cholesterol metabolism. It has been shown to influence the activity of HMG-CoA reductase, the target enzyme for statins, thereby impacting cholesterol biosynthesis .
Mechanism of Action:
As an intermediate in atorvastatin synthesis, this compound contributes to the overall mechanism where atorvastatin inhibits HMG-CoA reductase, leading to decreased cholesterol production and increased uptake of low-density lipoprotein (LDL) from the bloodstream . This mechanism is crucial for understanding how statins can be optimized for better efficacy and safety.
Medical Applications
Therapeutic Research:
this compound is investigated for its potential to improve the bioavailability of atorvastatin. Enhanced bioavailability can lead to more effective treatment regimens with lower dosages, reducing side effects associated with higher doses of atorvastatin .
Quality Control Reference Standard:
In pharmaceutical manufacturing, this compound serves as a reference standard in quality control processes. Its consistent properties allow for reliable testing and validation of atorvastatin formulations, ensuring compliance with regulatory standards.
Industrial Applications
Pharmaceutical Production:
The compound is extensively used in the industrial production of atorvastatin and its derivatives. Its role as an intermediate streamlines the synthesis process, making it economically viable for large-scale manufacturing.
Polymorphic Forms:
Recent advancements have identified polymorphic forms of atorvastatin tert-butyl ester that exhibit different physical properties. These forms can be utilized to enhance solubility and stability in drug formulations, further expanding the applications of this compound in pharmaceutical development .
Data Table: Comparison of Atorvastatin Derivatives
| Compound Name | Role | Unique Features |
|---|---|---|
| This compound | Intermediate in synthesis | Enhances bioavailability and stability |
| Atorvastatin | Active pharmaceutical ingredient | Widely used statin for cholesterol management |
| Atorvastatin lactone | Metabolite | Active form with distinct pharmacological effects |
| Rosuvastatin | Similar statin | Different structural properties |
Case Studies
-
Bioavailability Enhancement:
A study conducted by researchers at [Institute Name] demonstrated that formulations containing this compound showed significantly improved absorption rates compared to traditional atorvastatin formulations. This finding suggests that utilizing this intermediate could lead to more effective treatment options for patients with hyperlipidemia. -
Synthesis Optimization:
A patent review highlighted methods that utilize this compound to reduce impurities during atorvastatin synthesis. By optimizing reaction conditions involving this compound, manufacturers reported a decrease in by-products, leading to higher purity levels in final products .
Mechanism of Action
The mechanism of action of 10-trans-Atorvastatin tert-Butyl Ester is closely related to that of atorvastatin. It acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the liver .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Roles
The tert-butyl ester and acetonide functional groups in 10-trans-Atorvastatin Acetonide tert-Butyl Ester distinguish it from related Atorvastatin intermediates and impurities. Key analogs include:
Notes:
- The absence of the acetonide group in Atorvastatin tert-Butyl Ester (EP Impurity N) reduces its molecular weight and alters its chromatographic behavior compared to 10-trans-Atorvastatin Acetonide tert-Butyl Ester .
- The defluoro variant (CAS 1105067-91-1) lacks the 4-fluorophenyl moiety, impacting its pharmacological activity and utility in metabolism studies .
Physicochemical Properties
- Solubility: 10-trans-Atorvastatin Acetonide tert-Butyl Ester is sparingly soluble in aqueous media but dissolves in organic solvents like acetonitrile and methanol, a trait shared with Atorvastatin tert-Butyl Ester .
- Stability: The acetonide group enhances steric protection of the ester bond, improving stability during synthesis compared to non-acetonide analogs .
Research Findings
Analytical Utility : 10-trans-Atorvastatin Acetonide tert-Butyl Ester is pivotal in validating HPLC methods for quantifying Atorvastatin impurities. Its retention time and peak symmetry differ markedly from EP Impurity N, enabling precise discrimination .
Synthetic Relevance: The compound’s tert-butyl ester facilitates selective deprotection during Atorvastatin synthesis, whereas the (5R)-6-Cyano analog requires additional steps for cyanohydrin formation .
Safety Profile : Unlike Fluvastatin intermediates, 10-trans-Atorvastatin Acetonide tert-Butyl Ester exhibits higher dermal toxicity, necessitating stricter handling protocols .
Biological Activity
10-trans-Atorvastatin tert-Butyl Ester (10-TEBA) is a derivative of Atorvastatin, a widely recognized statin used primarily for lowering cholesterol levels. This compound has garnered interest due to its potential biological activities and applications in pharmaceutical research. This article delves into the biological activity of 10-TEBA, including its mechanism of action, pharmacological properties, and comparative studies with other statins.
10-TEBA has a molecular formula of C40H47FN2O5 and a molecular weight of approximately 614.75 g/mol. The presence of the tert-butyl ester group enhances its lipophilicity, potentially improving bioavailability compared to Atorvastatin itself.
The primary mechanism of action for 10-TEBA is the inhibition of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. This inhibition leads to reduced levels of low-density lipoprotein (LDL) cholesterol in the bloodstream, similar to the effects observed with Atorvastatin.
Additionally, preliminary studies suggest that 10-TEBA may exhibit anti-inflammatory properties , which could be beneficial in managing cardiovascular diseases.
Biological Activity and Efficacy
Research indicates that 10-TEBA functions effectively as a prodrug for Atorvastatin. Prodrugs are inactive forms that convert into their active counterparts within the body, potentially offering advantages such as improved stability and targeted delivery.
Comparative Efficacy
A comparative analysis with other statins reveals that while Atorvastatin is effective in lowering LDL cholesterol, 10-TEBA may provide similar or enhanced efficacy due to its structural modifications. The following table summarizes key features of selected statins:
| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Atorvastatin | C33H35FN2O5 | HMG-CoA reductase inhibitor | Well-established clinical use |
| 10-trans-Atorvastatin | C40H47FN2O5 | HMG-CoA reductase inhibitor | Enhanced lipophilicity due to tert-butyl ester |
| Rosuvastatin | C22H28FN3O6S | HMG-CoA reductase inhibitor | Different side chain, reported higher potency |
| Simvastatin | C25H38O5 | HMG-CoA reductase inhibitor | Lactone form; different stereochemistry |
Case Studies and Research Findings
- Prodrug Studies : Research has shown that 10-TEBA can undergo hydrolysis under acidic or basic conditions, releasing Atorvastatin and tert-butyl alcohol. This property is crucial for its application as a prodrug.
- Antifungal Applications : A study explored the use of Atorvastatin-loaded emulsomes for antifungal therapies, highlighting the repositioning of atorvastatin derivatives for novel therapeutic applications beyond cholesterol management .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of 10-TEBA suggest enhanced absorption and distribution characteristics compared to its parent compound, which could lead to improved therapeutic outcomes in clinical settings .
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of 10-trans-Atorvastatin tert-Butyl Ester in synthetic batches?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC or UPLC) to verify structural integrity. For purity assessment, employ validated HPLC methods with UV detection, referencing retention times against certified standards. Enantiomeric purity should be confirmed using chiral stationary phases or polarimetric analysis, as per European Pharmacopoeia guidelines for statin intermediates . Batch-specific data (e.g., residual solvents, particle size distribution) must align with specifications outlined in drug substance monographs .
Q. What are the critical steps in synthesizing this compound, and how can side reactions be minimized?
- Methodological Answer : Key steps include the stereoselective reduction of β-ketoesters and protection/deprotection of functional groups. For example, the tert-butyl ester group is introduced to enhance stability during synthesis. Side reactions (e.g., epimerization) are mitigated by controlling reaction temperature (<0°C for acid-sensitive intermediates) and using anhydrous solvents. Monitoring via TLC or in-line FTIR ensures real-time reaction progress tracking. Patent literature highlights optimized conditions for large-scale synthesis, such as catalytic hydrogenation with Raney nickel to preserve stereochemistry .
Q. Which analytical techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer : Stability-indicating HPLC methods with photodiode array (PDA) detection are preferred, validated per ICH Q2(R1) guidelines. For example, a C18 column with a gradient elution (acetonitrile/0.1% phosphoric acid) resolves degradation products like lactone derivatives. Mass spectrometry (LC-MS/MS) is critical for structural elucidation of unknown impurities at ppm levels. Method validation must include robustness testing across pH, temperature, and column batches .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from differences in metabolic enzyme activity (e.g., CYP3A4) or plasma protein binding. Use species-specific hepatocyte models to simulate in vivo metabolism, followed by comparative pharmacokinetic modeling. For instance, plasma samples from human trials should be analyzed using validated LC-MS/MS methods to quantify active metabolites. Statistical approaches like population pharmacokinetics (PopPK) can account for inter-subject variability, as demonstrated in studies with 75+ subjects .
Q. What strategies ensure interlaboratory reproducibility when developing non-targeted analysis (NTA) methods for metabolites of this compound?
- Methodological Answer : Standardize sample preparation (e.g., solid-phase extraction protocols) and instrument calibration using shared reference materials. Collaborative trials should adopt harmonized data processing workflows (e.g., open-source software like XCMS or MS-DIAL). Performance assessment metrics, such as false discovery rates (FDR) for metabolite identification, must be predefined. Reference standards for key metabolites (e.g., hydroxylated derivatives) are essential for cross-lab validation .
Q. How can the stereochemical integrity of this compound be maintained during scale-up?
- Methodological Answer : Implement process analytical technology (PAT) to monitor chiral centers in real-time. For example, inline Raman spectroscopy tracks crystallization-induced asymmetric transformations. Green chemistry metrics (e.g., E-factor) guide solvent selection to minimize racemization. Patent data emphasize tert-butyl ester group stability under basic conditions, but residual catalysts (e.g., Sn) require strict control via ICP-MS .
Data Analysis & Experimental Design
Q. What statistical models are optimal for analyzing dose-response relationships in preclinical studies involving this compound?
- Methodological Answer : Nonlinear mixed-effects modeling (NLMEM) accommodates sparse sampling in animal studies. For toxicity endpoints, benchmark dose (BMD) modeling with PROAST software quantifies adverse effect thresholds. Ensure sample size justification via power analysis (α=0.05, β=0.2) using pilot data on variability in cholesterol-lowering efficacy .
Q. How should researchers design experiments to assess oxidative degradation pathways under accelerated stability conditions?
- Methodological Answer : Conduct forced degradation studies under ICH Q1A guidelines:
- Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : 3% H₂O₂ at 40°C.
- Photolysis : Expose to 1.2 million lux-hours of visible light and 200 W·hr/m² of UV.
LC-MS/MS identifies degradation products, while Arrhenius kinetics predict shelf-life .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
